molecular formula C7H3Cl2FO2 B1591831 3,5-Dichloro-4-fluorobenzoic acid CAS No. 98191-30-1

3,5-Dichloro-4-fluorobenzoic acid

Cat. No.: B1591831
CAS No.: 98191-30-1
M. Wt: 209 g/mol
InChI Key: CRRHVMZOOBWYRG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzoic acid is a chemical compound with the formula C7H3Cl2FO2 . It is used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a carboxylic acid group attached to it . The molecular weight is 209 .


Physical And Chemical Properties Analysis

This compound is a solid powder at room temperature .

Scientific Research Applications

Heterocyclic Synthesis

3,5-Dichloro-4-fluorobenzoic acid serves as a precursor in the synthesis of various heterocyclic compounds. The compound's reactivity, especially its halogen substituents, makes it a valuable starting material for constructing diverse heterocycles, which are crucial in drug discovery and development. For example, its use in solid-phase synthesis allows for the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles have significant importance in medicinal chemistry, demonstrating the compound's utility in facilitating the development of new therapeutic agents (Křupková et al., 2013).

Insecticidal Activity

Research into the synthesis of 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group, derived from compounds like this compound, has highlighted potential applications in agriculture. These derivatives exhibit insecticidal activity against certain crop pests, underscoring the role of fluorinated benzoic acids in developing new agrochemicals (Mohan et al., 2004).

Environmental Biodegradation Studies

This compound is also relevant in environmental science, particularly in studies of biodegradation pathways. Research on the microbial degradation of fluorobenzoic acids has contributed to understanding how environmental contaminants are broken down. These studies not only elucidate the metabolic pathways involved but also have implications for bioremediation strategies. For example, the degradation of fluorobenzoic acids by Pseudomonas sp. has been extensively studied, providing insights into the microbial cometabolism of halogenated aromatic compounds (Schreiber et al., 1980).

Material Science Applications

In material science, the compound has found applications in the synthesis of advanced materials. The fluorine and chlorine substituents of this compound can influence the properties of polymers and other materials, leading to innovations in electronics, photonics, and nanotechnology. For instance, its derivatives have been investigated for their potential in creating high-conductive materials and novel organic semiconductors, which are essential for developing next-generation electronic devices (Tan et al., 2016).

Safety and Hazards

3,5-Dichloro-4-fluorobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby altering the overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to various organelles, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHVMZOOBWYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601570
Record name 3,5-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98191-30-1
Record name 3,5-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-dichloro-4-fluorobenzoyl chloride can be prepared as follows: To a round bottom flask with nitrogen purge through a 10% aqueous NaOH trap, was added 3,5-dichloro-4-fluorobenzotriflouride (5.00 g, 21.46 mmol, Aldrich), concentrated sulfuric acid (4.30 g, 42.92 mmol), and finally chlorosulfonic acid (5.15 g, 43.78 mmol). The reaction began to bubble immediately. After the bubbling subsided, the mixture was heated to 80° C. for 1 hr, cooled to room temperature, and added cautiously to stirred ice water. This was extracted twice with methylene chloride. The combined extracts were washed with water and brine, dried over magnesium sulfate, filtered, and evaporated to give a white solid (2.19 g) of 3,5-dichloro-4-fluorobenzoic acid in 49% yield. 1H-NMR (CD3COCD3, 300 MHz) δ (ppm): 7.95 (d, 2H).
Name
3,5-dichloro-4-fluorobenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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